molecular formula C10H8N2O B1397098 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile CAS No. 903557-01-7

2-Oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile

Cat. No.: B1397098
CAS No.: 903557-01-7
M. Wt: 172.18 g/mol
InChI Key: LGEXBNZXXJFYEB-UHFFFAOYSA-N
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Description

2-Oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile is a chemical compound belonging to the quinoline derivatives family. Quinolines are heterocyclic aromatic organic compounds with a structure similar to that of naphthalene, but with one of the CH groups replaced by a nitrogen atom. This compound, in particular, has a ketone group at the 2-position and a nitrile group at the 7-position, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile typically involves cyclization reactions. One common method is the [1,5]-hydride shift triggered N-dealkylative cyclization via boronate complexes. This reaction involves the cyclization of appropriate precursors under specific conditions to form the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using reactors designed to handle high temperatures and pressures. The choice of solvents, catalysts, and reaction conditions is optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

2-Oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile has several scientific research applications across different fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound can be used in the study of biological systems and pathways.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

2-Oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile is unique due to its specific structural features, such as the presence of both a ketone and a nitrile group. Similar compounds include other quinoline derivatives, such as quinoline itself, 2-oxoquinoline, and 7-cyanoquinoline. These compounds share the quinoline core but differ in their substituents and functional groups, leading to different chemical and biological properties.

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Biological Activity

2-Oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile (CAS No. 903557-01-7) is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure contributes to various biological activities, making it a subject of interest in pharmacological research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C10H8N2O. The compound features a tetrahydroquinoline framework with a carbonitrile group at the 7th position and a keto group at the 2nd position. This structural configuration is crucial for its reactivity and biological interactions.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways and microbial resistance mechanisms. This suggests potential applications in treating inflammatory diseases and infections.
  • Antioxidant Properties : Similar tetrahydroquinoline derivatives are known for their antioxidant capabilities, which can protect against oxidative stress in cells.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties. It may be effective against various pathogens due to its structural features that facilitate interaction with microbial targets .
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation through its interaction with specific enzymes involved in inflammatory processes.
  • Anticancer Potential : Some derivatives of tetrahydroquinoline have demonstrated anticancer activity. Studies involving related compounds indicate that they can inhibit cancer cell proliferation in vitro, particularly against breast cancer cell lines like MCF-7 .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

  • Anticancer Activity : A study tested various synthesized derivatives of tetrahydroquinoline against the MCF-7 cell line using the MTT assay. Compounds demonstrated significant cytotoxicity compared to standard drugs like Doxorubicin .
  • Antimicrobial Testing : The compound was evaluated for its effectiveness against bacterial strains. Results indicated that it inhibited bacterial growth significantly, suggesting its potential as an antimicrobial agent .
  • Inhibition of Inflammatory Pathways : Research has focused on the compound's ability to inhibit cyclooxygenase (COX) enzymes involved in the inflammatory response. This inhibition could lead to therapeutic applications in treating conditions like arthritis.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityAnti-inflammatory Activity
This compound YesYesYes
3-Hydroxy-2-oxo-1,2,3,4-tetrahydroquinolineYesModerateYes
6-Hydroxy-2-oxo-1,2,3,4-tetrahydroquinolineLimitedLimitedNo

Properties

IUPAC Name

2-oxo-3,4-dihydro-1H-quinoline-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c11-6-7-1-2-8-3-4-10(13)12-9(8)5-7/h1-2,5H,3-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGEXBNZXXJFYEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30729691
Record name 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30729691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

903557-01-7
Record name 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30729691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a DMF solution (14.5 mL) of the compound (3.00 g) obtained in Step 1-2, zinc cyanide (1.04 g), Pd2(dba)3 (122 mg), Xantphos (154 mg) and TMEDA (590 μL) were added and the mixture was stirred under microwave irradiation (180° C.) for 5 minutes. To the reaction mixture, CHCl3 was added and the mixture was filtrated by Celite and washed with DMF. The filtrate was concentrated under reduced pressure. The residue was purified by column chromatography (silica gel 60 N, mobile phase: EtOAc/hexane=50/50 to 100/0; v/v). To the solid substance obtained, EtOAc was added at room temperature and the mixture was stirred for 30 minutes. A solid substance was obtained by filtration and washed with EtOAc to obtain 2-oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile (15.5 g, a light yellow solid).
Name
Quantity
14.5 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
154 mg
Type
reactant
Reaction Step One
Name
Quantity
590 μL
Type
reactant
Reaction Step One
Name
zinc cyanide
Quantity
1.04 g
Type
catalyst
Reaction Step One
Quantity
122 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Step R1-2: The mixture of 2-oxo-1,2,3,4-tetrahydroquinolin-7-yl trifluoromethanesulfonate (338 g), Zn(CN)2 (134 g) and Pd(PPh3)4 (33.5 g) in DMF (3.0 L) was heated at 100° C. for 4 hours and cooled to room temperature. To the mixture, Zn(CN)2 (134 g) and Pd(PPh3)4 (12.7 g) were added and the mixture was stirred at 100° C. for 2 hours. After cooling to 60° C., the reaction mixture was filtrated through a pad of Celite. The filtrate was concentrated to obtain a solid. The solid was washed with EtOAc twice to obtain 2-oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile as a pale yellow solid (165 g).
Quantity
338 g
Type
reactant
Reaction Step One
Name
Quantity
3 L
Type
reactant
Reaction Step One
Name
Zn(CN)2
Quantity
134 g
Type
catalyst
Reaction Step One
Quantity
33.5 g
Type
catalyst
Reaction Step One
Name
Zn(CN)2
Quantity
134 g
Type
catalyst
Reaction Step Two
Quantity
12.7 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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